Methyl 2-bromo-6-nitrobenzoate
Overview
Description
“Methyl 2-bromo-6-nitrobenzoate” is a chemical compound with the molecular formula C8H6BrNO4 . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular weight of “Methyl 2-bromo-6-nitrobenzoate” is 260.04 . The InChI code for this compound is 1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-bromo-6-nitrobenzoate” is a solid at 20 degrees Celsius . The melting point ranges from 82.0 to 86.0 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Compound Formation
Methyl 2-bromo-6-nitrobenzoate is often involved in various chemical synthesis processes. For instance, the nitration of benzo[b]thiophen derivatives can lead to the formation of compounds similar to methyl 2-bromo-6-nitrobenzoate. Studies like those by Cooper and Scrowston (1971, 1972) have explored the nitration and bromination of such derivatives, leading to the creation of various nitro and bromo compounds (Cooper & Scrowston, 1971) (Cooper & Scrowston, 1972).
Analytical Chemistry
In analytical chemistry, this compound has been identified as a potential genotoxic impurity in pharmaceutical substances. Gaddam et al. (2020) developed an HPLC method for detecting and quantifying methyl 2-bromo-6-nitrobenzoate, among other impurities, in lenalidomide drug substances (Gaddam et al., 2020).
Organic Chemistry and Pharmacology
In organic chemistry, methyl 2-bromo-6-nitrobenzoate is used as an intermediate in the synthesis of various compounds. For example, Yi-fen et al. (2010) used a related compound, 3-methyl-2-nitrobenzoic acid, as a starting material for synthesizing chlorantraniliprole, highlighting its utility in complex synthetic pathways (Chen Yi-fen et al., 2010). Furthermore, Ghanta et al. (2016) reported the use of a similar compound, methyl 2-bromo-3-nitrobenzoate, in the synthesis of Dermacozines A, B, and C (Ghanta et al., 2016).
Environmental and Biological Applications
There's also research exploring the environmental and biological applications of related nitrobenzoic compounds. For instance, Ellman (1959) synthesized a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials, demonstrating the broader relevance of these compounds in biochemistry (Ellman, 1959). Powers (1976) investigated the antibacterial activity of 2-methyl-3-nitrobenzofuran and similar compounds, showing potential pharmaceutical applications (Powers, 1976).
Safety and Hazards
“Methyl 2-bromo-6-nitrobenzoate” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Mode of Action
It is known that the nitro group in the compound can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The order of these reactions is crucial, with nitration typically occurring first . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
The compound’s nitro group can participate in various reactions, potentially affecting multiple pathways
Result of Action
Some sources suggest potential irritation to the skin, eyes, and respiratory system . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-bromo-6-nitrobenzoate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .
properties
IUPAC Name |
methyl 2-bromo-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQNPPDKHCOWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567718 | |
Record name | Methyl 2-bromo-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135484-76-3 | |
Record name | Methyl 2-bromo-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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